Synthetic Yield Advantage: 3,4-Dimethoxyphenylacetone Outperforms 3,4-Methylenedioxyphenylacetone Under Identical Reaction Conditions
When prepared from the corresponding β-nitropropenylbenzene precursors via nearly identical reduction procedures, 3,4-dimethoxyphenylacetone was obtained in 90% yield, whereas 3,4-methylenedioxyphenylacetone (MDP2P) yielded only 72% under the same conditions [1]. This 18-percentage-point yield differential represents a measurable advantage in synthetic efficiency for the dimethoxy-substituted compound.
| Evidence Dimension | Synthetic yield from β-nitropropenylbenzene precursor |
|---|---|
| Target Compound Data | 90% yield |
| Comparator Or Baseline | 3,4-Methylenedioxyphenylacetone (MDP2P) at 72% yield |
| Quantified Difference | +18 percentage points (absolute yield advantage of 25% relative) |
| Conditions | Iron powder / FeCl₃ reduction in ethanol/water, reflux, followed by distillation (J. Org. Chem. 221, 1951 conditions) |
Why This Matters
For procurement decisions involving multi-step syntheses, higher precursor yield translates directly to reduced material costs per downstream product unit and improved process mass efficiency.
- [1] Rhodium Archive (Karel). MDP2P from Piperonal. J. Org. Chem. 221 (1951) experimental data compilation. 2004. View Source
